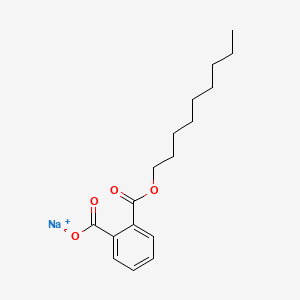
Sodium nonyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium nonyl phthalate is a chemical compound belonging to the class of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium nonyl phthalate typically involves the esterification of phthalic anhydride with nonyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds in two stages: the formation of monoester followed by the formation of diester. The reaction conditions include maintaining an optimal temperature and pH to ensure maximum yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Sodium nonyl phthalate undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form phthalic acid and other by-products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and other reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the nonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phthalic acid and nonyl alcohol.
Reduction: Nonyl alcohol and other reduced derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium nonyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flexible polyvinyl chloride (PVC) plastics, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of sodium nonyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. This compound binds to nuclear receptors, altering gene expression and disrupting normal cellular functions. This can lead to various health effects, including reproductive and developmental toxicity.
Comparación Con Compuestos Similares
Diisononyl phthalate: Another widely used plasticizer with similar applications but different molecular structure.
Di(2-ethylhexyl) phthalate: Known for its use in medical devices and flexible plastics.
Dibutyl phthalate: Commonly used in adhesives and personal care products.
Uniqueness of Sodium Nonyl Phthalate: this compound is unique due to its specific nonyl group, which imparts distinct physical and chemical properties. Its ability to act as an effective plasticizer while maintaining stability and low volatility makes it valuable in various industrial applications.
Propiedades
Número CAS |
94108-00-6 |
|---|---|
Fórmula molecular |
C17H23NaO4 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
sodium;2-nonoxycarbonylbenzoate |
InChI |
InChI=1S/C17H24O4.Na/c1-2-3-4-5-6-7-10-13-21-17(20)15-12-9-8-11-14(15)16(18)19;/h8-9,11-12H,2-7,10,13H2,1H3,(H,18,19);/q;+1/p-1 |
Clave InChI |
JHDVLLBHVWBRDZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


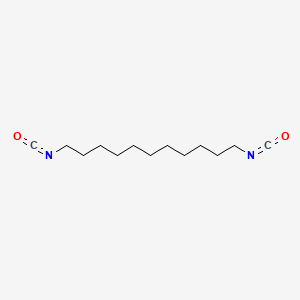
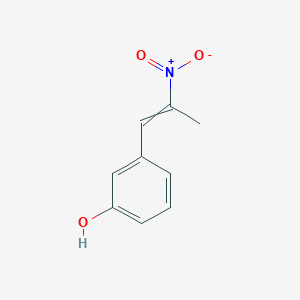

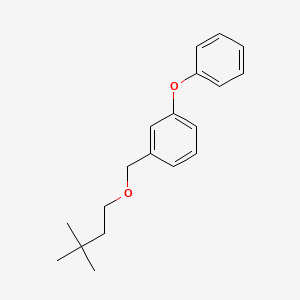
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
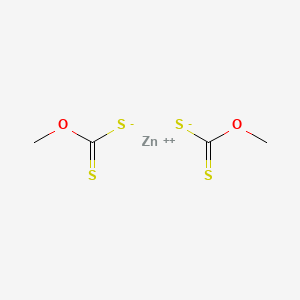



![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
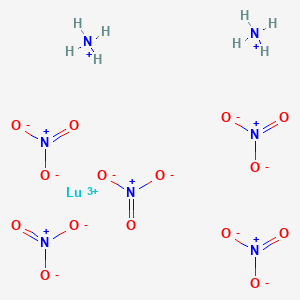
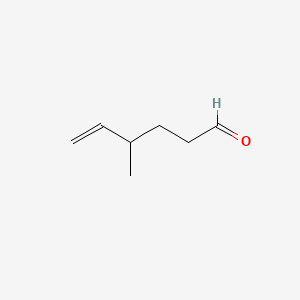
![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)

